BenchChemオンラインストアへようこそ!

Eurycomanol 2-O-beta-D-glucopyranoside

Antimalarial Plasmodium falciparum Drug Resistance

Choose Eurycomanol 2-O-β-D-glucopyranoside for antimalarial screening against chloroquine-resistant Plasmodium falciparum (IC₅₀ 0.389–3.498 µM) or NF-κB-independent cancer cytotoxicity studies in lung (H460/A549) and leukemia (Jurkat/K562) models. Superior to aglycone eurycomanol due to 2-O-β-D-glucopyranoside moiety enhancing oral bioavailability and gastric stability. Available as a high-purity reference standard for reproducible in vitro and in vivo investigations.

Molecular Formula C26H36O14
Molecular Weight 572.6 g/mol
Cat. No. B12375784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurycomanol 2-O-beta-D-glucopyranoside
Molecular FormulaC26H36O14
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C26H36O14/c1-8-4-11(38-21-16(30)15(29)14(28)12(6-27)39-21)18(32)23(3)10(8)5-13-24-7-37-26(36,22(23)24)17(31)9(2)25(24,35)19(33)20(34)40-13/h4,10-19,21-22,27-33,35-36H,2,5-7H2,1,3H3/t10-,11-,12+,13+,14+,15-,16+,17+,18+,19-,21+,22+,23+,24+,25-,26-/m0/s1
InChIKeyXWUBEYICEUBFTO-ATAJOHBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eurycomanol 2-O-β-D-glucopyranoside: A Natural Quassinoid Glycoside for Antimalarial and Cancer Research Procurement


Eurycomanol 2-O-β-D-glucopyranoside is a quassinoid diterpenoid glycoside isolated from the roots of *Eurycoma longifolia* Jack (Tongkat Ali) . This compound, with the molecular formula C₂₆H₃₆O₁₄ and a molecular weight of 572.56 g/mol, is a natural derivative of the aglycone eurycomanol, distinguished by a glucopyranosyl moiety at the C-2 position [1]. It is primarily utilized in research focused on antimalarial activity and cancer cell cytotoxicity, and is available as a high-purity reference standard for in vitro and in vivo investigations .

Why Eurycomanol 2-O-β-D-glucopyranoside is Not Interchangeable with Eurycomanol, Eurycomanone, or Other E. longifolia Quassinoids


Quassinoids from *E. longifolia* exhibit significant variability in biological activity and physicochemical properties due to subtle differences in their molecular structure. The presence or absence of specific functional groups—such as the α,β-unsaturated ketone in eurycomanone, the C-2 hydroxyl in eurycomanol, or the 2-O-β-D-glucopyranoside moiety in this compound—profoundly alters their mechanism of action, cellular targets, and pharmacokinetic behavior [1][2]. For instance, eurycomanone is a known NF-κB inhibitor, a property eurycomanol lacks [1]. Furthermore, glycosylation dramatically influences oral bioavailability and plasma stability, as demonstrated by the gastric degradation of eurycomanol versus the stability of certain epoxyeurycomanone analogs [2]. Therefore, generic substitution within this class is scientifically unsound and will yield non-reproducible or misattributed experimental results.

Quantitative Evidence Guide for Selecting Eurycomanol 2-O-β-D-glucopyranoside Over Structural Analogs


Antimalarial Potency: A Direct Head-to-Head Comparison Against Eurycomanol and a Dihydro Derivative in Chloroquine-Resistant P. falciparum

In a direct comparative study against nine isolates of Malaysian chloroquine-resistant *Plasmodium falciparum*, eurycomanol 2-O-β-D-glucopyranoside demonstrated antimalarial activity with an IC₅₀ range of 0.389 – 3.498 µM [1]. This was more potent than its aglycone, eurycomanol (IC₅₀ 1.231 – 4.899 µM), and was comparable to 13β,18-dihydroeurycomanol (IC₅₀ 0.504 – 2.343 µM), while chloroquine, the positive control, exhibited IC₅₀ values of 0.323 – 0.774 µM against these resistant isolates [1].

Antimalarial Plasmodium falciparum Drug Resistance Natural Product

Mechanistic Selectivity: Divergent NF-κB Signaling Pathway Regulation Compared to Eurycomanone in Leukemia Cell Models

In Jurkat and K562 human leukemia cell models, a key mechanistic difference was observed between two major quassinoids. Eurycomanone inhibited NF-κB signaling by blocking IκBα phosphorylation and upstream MAPK signaling, whereas eurycomanol did not exert this inhibitory effect [1]. Both compounds inhibited cancer cell viability and proliferation without affecting healthy peripheral blood mononuclear cells, but the study concluded that the α,β-unsaturated ketone group present in eurycomanone is a prerequisite for NF-κB inhibition [1].

Leukemia NF-κB Signaling Mechanism of Action Cancer Biology

Differential Cytotoxicity: Eurycomanol Exhibits Lower Potency Than Eurycomanone Against Lung Cancer Cell Lines

A comparative study evaluated the anticancer activity of eurycomanone (EONE) and eurycomanol (EOL) against large (H460) and small (A549) human lung cancer cell lines. Eurycomanone was significantly more potent, exhibiting IC₅₀ values of 1.78 µg/mL (H460) and 20.66 µg/mL (A549), whereas eurycomanol displayed higher IC₅₀ values of 3.22 µg/mL (H460) and 38.05 µg/mL (A549) [1]. Both compounds showed low toxicity to normal human lung cells, with IC₅₀ values of 424 µg/mL and 386 µg/mL for EONE and EOL, respectively [1].

Lung Cancer Cytotoxicity A549 H460 Cancer Research

Glycosylation Confers Distinct Pharmacokinetic and Stability Properties Compared to Non-Glycosylated Quassinoids

A pharmacokinetic study of a standardized *E. longifolia* extract (Fr 2) revealed that glycosylation dramatically impacts oral bioavailability and gastric stability. While the quassinoid eurycomanol (EL) was present in the extract at a high concentration (9.5%), it was not detectable in rat plasma after oral administration due to substantial degradation in simulated gastric juices after 2 hours [1]. In contrast, the epoxyeurycomanone (EP) analog, which is more stable, showed an absolute bioavailability that was 9.5-fold higher than that of eurycomanone (EN) [1]. This study highlights that the 2-O-β-D-glucopyranoside moiety in eurycomanol 2-O-β-D-glucopyranoside is expected to impart distinct stability and bioavailability characteristics relative to the unstable aglycone.

Pharmacokinetics Bioavailability Gastric Stability Drug Metabolism

Solubility Profile: Quantified DMSO Solubility of Eurycomanol 2-O-β-D-glucopyranoside

For in vitro assay preparation, a key practical differentiator is the quantified solubility of the compound. Eurycomanol 2-O-β-D-glucopyranoside demonstrates high solubility in DMSO, with a reported value of 55 mg/mL (95.72 mM) [1]. This is a specific, measurable property that ensures reliable preparation of stock solutions for cell-based or biochemical assays. While many vendors provide qualitative descriptors, this quantified value allows for precise experimental planning.

Solubility Formulation In Vitro Assay Chemical Properties

Validated Research and Application Scenarios for Eurycomanol 2-O-β-D-glucopyranoside Based on Comparative Evidence


Antimalarial Drug Discovery Against Chloroquine-Resistant P. falciparum

This compound is optimally suited for in vitro antimalarial screening programs targeting chloroquine-resistant *Plasmodium falciparum*. Its established potency (IC₅₀ 0.389 – 3.498 µM) against a panel of Malaysian isolates makes it a reliable reference standard or lead scaffold. Procurement is justified over the less potent aglycone eurycomanol (IC₅₀ 1.231 – 4.899 µM) when maximizing activity against resistant strains is a primary objective [1].

Cancer Research: Selective Cytotoxicity Studies in Lung Cancer Models

Eurycomanol (and by inference, its glycoside) is a valuable tool compound for studies in lung cancer (H460 and A549 models) where a more moderate cytotoxic profile is desired, as it is approximately 1.8-fold less potent than the more aggressive eurycomanone [1]. This allows for investigation into structure-activity relationships and the optimization of therapeutic windows without the confounding variable of strong NF-κB pathway inhibition, which is a hallmark of eurycomanone but not eurycomanol-based compounds [2].

Mechanistic Studies on NF-κB-Independent Cancer Cell Death

Researchers investigating anticancer mechanisms that do not rely on the NF-κB signaling pathway should select this compound class. Eurycomanone, a major comparator, inhibits NF-κB by blocking IκBα phosphorylation, a property eurycomanol lacks [1]. Therefore, eurycomanol 2-O-β-D-glucopyranoside serves as a precise tool to dissect NF-κB-independent cytotoxic and anti-proliferative effects in leukemia (Jurkat, K562) and other cancer cell models [1].

Pharmacokinetic and Formulation Development for Quassinoids

This glycoside is a prime candidate for studies aimed at improving the oral bioavailability of quassinoids. The aglycone eurycomanol is known to be unstable and undergoes complete degradation in gastric conditions, rendering it unsuitable for oral dosing [1]. In contrast, the 2-O-β-D-glucopyranoside moiety is a common natural modification associated with enhanced stability and solubility, making this compound a strategic starting point for formulation development and in vivo pharmacokinetic investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eurycomanol 2-O-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.